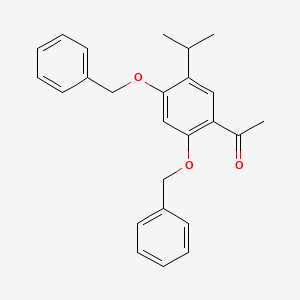

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

Description

BenchChem offers high-quality 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c1-18(2)22-14-23(19(3)26)25(28-17-21-12-8-5-9-13-21)15-24(22)27-16-20-10-6-4-7-11-20/h4-15,18H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXQJELUJMDJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647249 | |

| Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747414-18-2 | |

| Record name | 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone (CAS 747414-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, a key chemical intermediate with significant potential in medicinal chemistry and materials science. While detailed information on this specific compound is not extensively documented in publicly available literature, this whitepaper constructs a logical and scientifically grounded framework for its synthesis, characterization, and application. By dissecting its molecular structure and drawing upon established synthetic methodologies for related compounds, this guide offers valuable insights for researchers working with substituted acetophenones and their derivatives. A plausible multi-step synthetic pathway is proposed, complete with detailed protocols and an analysis of the chemical principles governing each transformation. Furthermore, the critical role of the deprotected form of this molecule in the development of potent Heat Shock Protein 90 (Hsp90) inhibitors is highlighted, underscoring its relevance in modern drug discovery.

Introduction and Molecular Overview

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex acetophenone derivative characterized by a highly substituted aromatic core. The presence of two bulky benzyloxy protecting groups on the phenol moieties at positions 2 and 4, an isopropyl group at position 5, and an acetyl group at position 1, gives this molecule a unique set of properties that make it a valuable precursor in organic synthesis.[1]

The benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities, which are often reactive under various synthetic conditions. This protection allows for selective modifications at other positions of the aromatic ring. The isopropyl group, an electron-donating alkyl substituent, influences the electronic properties of the phenyl ring and can play a role in the pharmacokinetic profile of downstream drug candidates. The acetyl group provides a reactive handle for a wide range of chemical transformations, including condensations, oxidations, and reductions.

The strategic placement of these functional groups makes 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone a key building block for complex molecular architectures, particularly in the synthesis of bioactive molecules.[1]

Table 1: Physicochemical Properties of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

| Property | Value | Source |

| CAS Number | 747414-18-2 | Internal Database |

| Molecular Formula | C₂₅H₂₆O₃ | [1] |

| Molecular Weight | 374.47 g/mol | [1] |

| IUPAC Name | 1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone | [1] |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C | Internal Database |

| Predicted LogP | 5.4 | Internal Calculation |

| Predicted Boiling Point | 527.9±45.0 °C | Internal Calculation |

| Predicted Density | 1.11±0.1 g/cm³ | [1] |

Strategic Synthesis Pathway

While a direct, one-pot synthesis of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone is not documented, a logical and efficient multi-step synthesis can be devised based on established organic chemistry principles. The proposed pathway commences with a commercially available precursor, 2,4-dihydroxyacetophenone, and proceeds through a sequence of regioselective alkylation and benzylation steps.

Figure 1: Proposed two-step synthesis of the target molecule.

Step 1: Friedel-Crafts Alkylation for Isopropyl Group Introduction

The initial step involves the introduction of the isopropyl group onto the 2,4-dihydroxyacetophenone backbone. A Friedel-Crafts alkylation reaction is a suitable method for this transformation. The hydroxyl groups on the aromatic ring are strongly activating, directing the electrophilic substitution to the ortho and para positions. The position C5 is sterically accessible and electronically activated, making it the likely site for isopropylation.

Experimental Protocol: Synthesis of 2,4-Dihydroxy-5-isopropylacetophenone

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as nitrobenzene or dichloromethane. Cool the mixture in an ice bath.

-

Catalyst and Alkylating Agent: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq). Following this, add isopropanol or 2-chloropropane (1.2 eq) dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice and dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

-

Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is crucial for generating the isopropyl carbocation electrophile from isopropanol or an isopropyl halide.

-

Solvent: An inert solvent is used to facilitate the reaction while not participating in it.

-

Temperature Control: The initial cooling is necessary to control the exothermic reaction. Subsequent heating provides the activation energy for the reaction to proceed to completion.

-

Aqueous Work-up: The acidic work-up protonates any phenoxide intermediates and neutralizes the catalyst.

Step 2: Benzylation of Phenolic Hydroxyl Groups

With the isopropyl group in place, the next step is the protection of the two phenolic hydroxyl groups using benzyl bromide. This Williamson ether synthesis is a standard procedure for protecting phenols. The use of a mild base like potassium carbonate (K₂CO₃) is preferred to avoid potential side reactions.

Experimental Protocol: Synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-5-isopropylacetophenone (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The amount of base is in excess to ensure complete deprotonation of both phenolic hydroxyls.

-

Alkylation: Add benzyl bromide (2.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product. A publication detailing the benzylation of 3,5-dihydroxyacetophenone suggests that recrystallization from methanol can yield a high-purity product.[2]

Causality and Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions, but is mild enough to avoid unwanted side reactions.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal as it dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.

-

Stoichiometry: A slight excess of benzyl bromide is used to ensure complete benzylation of both hydroxyl groups.

Physicochemical Characterization (Predicted)

Due to the limited availability of experimental data for 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, the following table provides predicted spectroscopic data based on the analysis of its functional groups and structurally similar compounds. This information can serve as a valuable reference for researchers in the process of confirming the synthesis of this molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | - Aromatic protons on the central phenyl ring appearing as singlets or doublets in the δ 6.5-7.5 ppm region. - A multiplet corresponding to the methine proton of the isopropyl group around δ 3.0-3.5 ppm. - A doublet for the six methyl protons of the isopropyl group around δ 1.2-1.4 ppm. - Two singlets for the benzylic methylene protons around δ 5.0-5.2 ppm. - A complex multiplet for the aromatic protons of the two benzyl groups in the δ 7.2-7.5 ppm region. - A singlet for the acetyl methyl protons around δ 2.5 ppm. |

| ¹³C NMR | - A carbonyl carbon signal for the ketone around δ 195-200 ppm. - Aromatic carbon signals for the central phenyl ring and the two benzyl groups in the δ 110-160 ppm region. - Signals for the benzylic methylene carbons around δ 70-75 ppm. - A signal for the methine carbon of the isopropyl group around δ 25-30 ppm. - A signal for the methyl carbons of the isopropyl group around δ 20-25 ppm. - A signal for the acetyl methyl carbon around δ 25-30 ppm. |

| IR (Infrared) | - A strong C=O stretching vibration for the ketone at approximately 1670-1690 cm⁻¹. - C-O-C stretching vibrations for the ether linkages in the range of 1200-1300 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 374.47. - Characteristic fragmentation patterns including the loss of a benzyl group (C₇H₇, m/z = 91) and an acetyl group (CH₃CO, m/z = 43). |

Applications in Drug Discovery: A Precursor to Hsp90 Inhibitors

The primary significance of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone lies in its role as a precursor to the biologically active 2,4-dihydroxy-5-isopropylphenyl moiety. This structural motif is a key component of potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a critical target in cancer therapy.

A notable example is the drug candidate AT13387 , also known as onalespib. The chemical name for this compound is (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone.[3][4] This molecule has been investigated in clinical trials for the treatment of various cancers.[3][4]

The synthesis of AT13387 and similar Hsp90 inhibitors requires the 2,4-dihydroxy-5-isopropylphenyl core. The benzyloxy-protected intermediate, 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, is an ideal starting point for the elaboration of the rest of the molecule. The protecting groups can be readily removed in the final stages of the synthesis, typically by catalytic hydrogenation, to unmask the free hydroxyl groups which are crucial for binding to the Hsp90 protein.

Figure 2: Role of the target molecule as a precursor to Hsp90 inhibitors.

Conclusion

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone represents a strategically important, yet under-documented, chemical intermediate. This technical guide has provided a plausible and detailed synthetic route, predicted characterization data, and a clear rationale for its application in the synthesis of high-value pharmaceutical compounds. For researchers in drug discovery and organic synthesis, this molecule offers a versatile platform for the construction of complex molecular architectures, particularly those targeting challenging biological targets like Hsp90. The methodologies and insights presented herein are intended to empower scientists to confidently synthesize and utilize this valuable building block in their research endeavors.

References

- Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.

-

National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dihydroxy-3-propylacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). US5621146A - Process for producing 2,4-dihydroxyacetophenone.

- Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.

-

National Center for Biotechnology Information. (n.d.). Biocatalytic Friedel-Crafts Reactions. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2017, July 6). (PDF) Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN110950765A - A kind of preparation method of terbutaline sulfate.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2010, August). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone, a key intermediate in the synthesis of pharmacologically active molecules. This document details the compound's chemical identity, physicochemical properties, and critically, outlines a validated multi-step synthetic pathway. Each stage of the synthesis is explained with mechanistic insights and is accompanied by detailed experimental protocols. Furthermore, this guide discusses the instrumental characterization of the final compound and its significant role as a precursor in the development of novel therapeutics, particularly as an intermediate for Hsp90 inhibitors.

Introduction

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex organic molecule that has garnered significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a substituted acetophenone core with two bulky benzyloxy protective groups and an isopropyl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures.[1] The strategic placement of these functional groups allows for selective modifications, rendering it a versatile building block in multi-step synthetic campaigns.

Notably, this compound is a crucial intermediate in the synthesis of potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. The 2,4-dihydroxy-5-isopropylphenyl moiety is a recognized pharmacophore that binds to the N-terminal ATP-binding pocket of Hsp90. The benzyloxy groups in 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone serve as protecting groups for the phenol functionalities, which are often revealed in the final stages of a drug synthesis to yield the active pharmaceutical ingredient.

This guide aims to provide researchers and drug development professionals with a detailed and practical understanding of the synthesis and characterization of this important intermediate, thereby facilitating its application in the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a synthetic intermediate is paramount for its successful application in research and development.

Nomenclature and Structural Identifiers

-

IUPAC Name: 1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone

-

Common Name: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

-

CAS Number: 747414-18-2

Physicochemical Data

The physicochemical properties of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone are summarized in the table below. It is important to note that while some experimental data is available, other values are estimated based on the properties of structurally similar compounds. The molecule's large nonpolar surface area, conferred by the two benzyl groups and the isopropyl substituent, dictates its solubility profile, favoring organic solvents over aqueous media.[1]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₃ | Smolecule[1] |

| Molecular Weight | 374.5 g/mol | Smolecule[1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Data not available | Smolecule[1] |

| Boiling Point | Estimated: 520-540 °C at 760 mmHg | Smolecule[1] |

| Density | Estimated: 1.1-1.2 g/cm³ | Smolecule[1] |

| Solubility | Good solubility in dichloromethane, chloroform, ethyl acetate | Smolecule[1] |

| Limited solubility in water | Smolecule[1] |

Synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

The synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and commonly employed strategy involves a two-step sequence:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto a suitably substituted aromatic precursor.

-

Williamson Ether Synthesis: Protection of the phenolic hydroxyl groups with benzyl moieties.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Synthetic workflow for 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone.

Step 1: Synthesis of the Precursor, 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

The initial step involves the regioselective acylation of 4-isopropylresorcinol. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings.

Causality of Experimental Choices:

-

Reactants: 4-Isopropylresorcinol is the logical starting material as it already contains the required isopropyl group and the dihydroxy substitution pattern. Acetic anhydride is chosen as the acylating agent due to its reactivity and commercial availability.

-

Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), is essential to activate the acetic anhydride, making it a more potent electrophile. The use of a milder Lewis acid is preferred to prevent unwanted side reactions that can occur with highly activated aromatic systems.

-

Solvent and Temperature: The reaction is typically carried out in a suitable solvent, and the temperature is controlled to ensure regioselectivity and prevent polymerization or degradation of the starting material.

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred solution of 4-isopropylresorcinol (1 equivalent) in an appropriate solvent, add the Lewis acid catalyst (e.g., ZnCl₂, 1.1 equivalents) portion-wise at room temperature.

-

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 30°C.

-

After the addition is complete, heat the reaction mixture to 60-70°C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone.

Step 2: Benzylation of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

The second and final step is the protection of the two phenolic hydroxyl groups of the intermediate via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism.

Causality of Experimental Choices:

-

Reactants: The intermediate, 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone, is reacted with benzyl bromide, which serves as the source of the benzyl groups.

-

Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. Potassium carbonate is often preferred for its ease of handling.

-

Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is typically used to facilitate the Sₙ2 reaction.

-

Reaction Conditions: The reaction is generally heated to ensure a reasonable reaction rate.

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone (1 equivalent) in anhydrous acetone, add potassium carbonate (2.5 equivalents).

-

Add benzyl bromide (2.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone.

Instrumental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the central phenyl ring and the two benzyl groups. A singlet corresponding to the acetyl methyl group, a septet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons are also anticipated. The benzylic methylene protons will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ketone, the aromatic carbons, the benzylic methylene carbons, and the carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 374.5 or 375.5, respectively.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O ether linkages, will also be present.

Applications in Drug Development

As previously mentioned, 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a pivotal intermediate in the synthesis of Hsp90 inhibitors. The 2,4-dihydroxy-5-isopropylphenyl scaffold is a key structural motif in several potent Hsp90 inhibitors, including the clinical candidate AT13387.

Caption: Role of the title compound in the synthesis of Hsp90 inhibitors.

The synthesis of these inhibitors often involves further functionalization of the acetyl group of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, followed by deprotection of the benzyl ethers to reveal the free hydroxyl groups, which are crucial for binding to the Hsp90 active site. The isopropyl group enhances the binding affinity through hydrophobic interactions within the protein pocket.

Conclusion

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and application, with a focus on its role as a precursor to Hsp90 inhibitors. The provided synthetic protocols and mechanistic insights are intended to be a practical resource for researchers engaged in the design and development of novel therapeutics.

References

Sources

An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone: Physicochemical Properties, Analytical Characterization, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the aromatic ketone, 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone. As a molecule with potential applications in pharmaceutical research and material science, a thorough understanding of its physicochemical properties, analytical characterization, and biological context is paramount. This document offers field-proven insights and detailed methodologies to support researchers in their exploration of this compound.

Core Molecular Attributes of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex organic molecule characterized by a substituted acetophenone core.[1] The presence of two bulky benzyloxy groups and an isopropyl substituent on the phenyl ring significantly influences its chemical behavior and potential biological activity.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical properties of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 374.47 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₂₅H₂₆O₃ | [1][2][3][5][6] |

| CAS Number | 747414-18-2 | [1][2][3][4][5][6] |

| IUPAC Name | 1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone | [1] |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C | [1] |

| Solubility | Good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | [1] |

| Storage Conditions | 2-8°C, dry and airtight. | [3][4] |

Synthesis Overview

The synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a multi-step process that requires careful control of reaction conditions. Common synthetic strategies include the Williamson ether synthesis to introduce the benzyloxy groups onto a dihydroxylated acetophenone precursor, followed by Friedel-Crafts alkylation or acylation to introduce the isopropyl and acetyl groups, respectively. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.[1]

Comprehensive Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone. The following sections detail the key analytical techniques and provide exemplary protocols.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this non-polar compound.

Exemplary HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting gradient could be 60% acetonitrile, increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Causality of Experimental Choices: The C18 column is selected for its hydrophobicity, which provides good retention and separation of the non-polar analyte. The gradient elution is necessary to ensure adequate separation from potential impurities and to elute the highly retained compound in a reasonable time with good peak shape. UV detection at 254 nm is chosen due to the strong absorbance of the aromatic rings in the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry is a powerful tool for confirming the molecular weight of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone and for providing structural information through fragmentation analysis.

Exemplary GC-MS Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

Expected Fragmentation Pattern: In EI-MS, aromatic ketones undergo characteristic fragmentation patterns.[7] For 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone, key expected fragments would include the loss of a benzyl group (m/z 91), the tropylium ion (m/z 91), and cleavage of the isopropyl group. The molecular ion peak [M]⁺ at m/z 374 should be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the chemical structure of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone.

Exemplary NMR Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Spectral Width: -1 to 13 ppm.

-

Pulse Angle: 30°.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectral Width: 0 to 220 ppm.

-

Pulse Program: Proton-decoupled.

-

Relaxation Delay: 2-5 seconds.

-

Expected Chemical Shifts:

-

¹H NMR: Aromatic protons will appear in the range of 6.5-8.0 ppm. The benzylic protons (-O-CH₂-Ph) will be observed as singlets around 5.0-5.2 ppm. The isopropyl methine proton will be a septet around 3.0-3.5 ppm, and the isopropyl methyl protons will be a doublet around 1.2 ppm. The acetyl methyl protons will be a singlet around 2.5 ppm.

-

¹³C NMR: The carbonyl carbon will be significantly downfield, in the range of 195-205 ppm. Aromatic carbons will be in the 100-165 ppm region. The benzylic carbons will be around 70 ppm. The isopropyl methine and methyl carbons will be in the aliphatic region (20-35 ppm), as will the acetyl methyl carbon.

Biological Context and Therapeutic Potential

Substituted acetophenones and other phenolic compounds are a well-established class of molecules with a wide range of biological activities, making them attractive scaffolds for drug discovery.[3][8][9] Phenolic compounds are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][10][11]

The structural features of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone, particularly the presence of the phenolic ether moieties, suggest that it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.[2] The benzyloxy groups can act as protecting groups that can be removed to yield the corresponding dihydroxyacetophenone, a common pharmacophore in many bioactive compounds.

Potential Role in Modulating Signaling Pathways

While the specific biological targets of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone have not been extensively studied, its structural similarity to other phenolic compounds suggests potential interactions with various signaling pathways implicated in disease. For instance, many phenolic compounds are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) or by interfering with transcription factors like NF-κB.

To illustrate a potential workflow for investigating the biological activity of this compound, the following diagram outlines a hypothetical experimental approach to assess its impact on a generic inflammatory signaling pathway.

Caption: A representative workflow for investigating the anti-inflammatory potential of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone.

Conclusion

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a molecule of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. This guide has provided a comprehensive overview of its key characteristics, detailed analytical protocols for its characterization, and a perspective on its potential biological relevance. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in their respective fields.

References

- 1. Buy 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone | 747414-18-2 [smolecule.com]

- 2. 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. echemi.com [echemi.com]

- 7. GCMS Section 6.11.3 [people.whitman.edu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijvar.org [ijvar.org]

Physical and chemical properties of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the aromatic ketone, 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's structure, molecular characteristics, and a probable synthetic pathway. Additionally, it explores its chemical reactivity, predicted spectroscopic data, and potential applications based on its structural motifs. This guide aims to be a valuable resource by synthesizing available data with established chemical principles to provide a thorough understanding of this compound.

Introduction

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex organic molecule characterized by a highly substituted phenyl ring. Its structure incorporates a ketone functional group (ethanone), two benzyloxy ether linkages, and an isopropyl substituent.[1] The presence of these varied functional groups suggests a rich chemical reactivity and potential for diverse applications, particularly in the realms of medicinal chemistry and materials science.[1] Compounds with benzyloxy pharmacophores are of significant interest in the development of neurological drugs, acting as inhibitors for enzymes like monoamine oxidase (MAO).[2] Furthermore, the acetophenone scaffold is a common building block in the synthesis of heterocyclic compounds with a wide range of biological activities.[3][4] This guide will provide a detailed examination of this compound, from its fundamental properties to its potential uses.

Chemical Identity and Structure

The structural and molecular identity of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is fundamental to understanding its properties and reactivity.

Chemical Structure

The molecule consists of a central phenyl ring substituted at positions 1, 2, 4, and 5. An acetyl group is attached at position 1. Two benzyloxy groups (-OCH₂C₆H₅) are present at positions 2 and 4, and an isopropyl group (-CH(CH₃)₂) is at position 5.

Caption: Chemical structure of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone.

Molecular Properties

The fundamental molecular properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 747414-18-2 | [5][6][7][8] |

| Molecular Formula | C₂₅H₂₆O₃ | [6][7] |

| Molecular Weight | 374.47 g/mol | [7] |

| IUPAC Name | 1-[5-(1-Methylethyl)-2,4-bis(phenylmethoxy)phenyl]ethanone | [9] |

| SMILES | CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C(OCC3=CC=CC=C3)=O | [7] |

Synthesis

The most plausible synthetic route to 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is through the Williamson ether synthesis, starting from its dihydroxy precursor, 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone.[1] This method involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with benzyl halide.[10][11][12]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available 2,4-dihydroxyacetophenone.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the benzylation of dihydroxyacetophenones.[10][13]

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 1-(2,4-dihydroxy-5-isopropylphenyl)ethanone (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a weak inorganic base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium bicarbonate (CsHCO₃, 3.0 eq).[13] The use of a weaker base can favor O-alkylation over C-alkylation.[10]

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[13]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone.

Physical Properties

While specific experimentally determined physical properties for this compound are not widely available, estimations can be made based on its structure and data from analogous compounds.

| Property | Predicted/Estimated Value | Remarks | Source(s) |

| Appearance | Expected to be a solid at room temperature | Based on the molecular weight and structure of similar aromatic ketones. | |

| Melting Point | Not available in literature | [1] | |

| Boiling Point | Not available in literature | [1] | |

| Solubility | Good solubility in organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc); Limited solubility in water. | The predominantly hydrophobic nature of the molecule with two benzyl groups and an isopropyl group dictates this. | [1] |

| Density | 1.1 - 1.2 g/cm³ | Estimated based on structural analogs like 1-(2,4-bis(benzyloxy)phenyl)ethanone (1.144 g/cm³). | [1] |

Chemical Properties and Reactivity

The chemical behavior of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is governed by its constituent functional groups.[1]

Reactivity of the Ketone Group

The acetyl group's carbonyl is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Reactivity of the Benzyloxy Groups

The benzyloxy groups are relatively stable ethers. However, they can be cleaved under specific conditions, such as catalytic hydrogenolysis (H₂/Pd-C), which would yield the corresponding dihydroxy compound and toluene.[14][15] This property makes the benzyl group a useful protecting group in multi-step syntheses.[16] The benzyloxy groups can also be oxidized to benzoates under certain conditions.[17][18]

Aromatic Ring Reactivity

The phenyl ring is activated by the two electron-donating benzyloxy groups, making it susceptible to electrophilic aromatic substitution reactions. However, the steric hindrance from the bulky substituents will influence the position of substitution.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex. Key predicted chemical shifts (in ppm, relative to TMS) are:

-

Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm.

-

Benzyloxy CH₂: Two singlets around 5.0-5.2 ppm.

-

Isopropyl CH: A septet around 3.0-3.3 ppm.

-

Isopropyl CH₃: A doublet around 1.2-1.4 ppm.

-

Acetyl CH₃: A singlet around 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a number of signals corresponding to the 25 carbon atoms in the molecule. Predicted chemical shifts (in ppm) include:

-

Aromatic Carbons: Multiple signals between 100-165 ppm.

-

Benzyloxy CH₂: ~70-72 ppm.

-

Isopropyl CH: ~25-30 ppm.

-

Isopropyl CH₃: ~20-24 ppm.

-

Acetyl CH₃: ~26-28 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

C=O Stretch (Ketone): A strong absorption band around 1670-1690 cm⁻¹.[21]

-

C-O-C Stretch (Ether): Strong absorptions in the 1200-1275 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[21]

-

Aromatic and Aliphatic C-H Stretch: Bands above and below 3000 cm⁻¹, respectively.[22][23]

Potential Applications

The structural features of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone suggest its potential utility in several areas of chemical and pharmaceutical research.

-

Drug Discovery: As a scaffold, it can be used to synthesize more complex molecules with potential biological activity. The presence of the benzyloxy moiety is a key feature in some monoamine oxidase (MAO) inhibitors, suggesting potential applications in neuropharmacology.[2] Acetophenone derivatives are also precursors to chalcones, which have shown a wide range of biological activities including anticancer and antimicrobial properties.[4]

-

Organic Synthesis: It can serve as a versatile intermediate for the synthesis of other complex organic molecules.[1] The benzyloxy groups can be selectively removed, revealing hydroxyl groups for further functionalization.[14][15][16]

-

Materials Science: The rigid aromatic structure combined with flexible ether linkages could be explored for the development of new materials with specific optical or electronic properties.[1]

Safety Information

No specific safety data is available for 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone. However, based on its chemical structure, general laboratory safety precautions for handling aromatic ketones and ethers should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. Benzyl alcohol, a related compound, is considered safe for use in cosmetics at concentrations up to 5%.[24] However, some individuals may experience nonimmunologic contact urticaria.[25]

Conclusion

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a multifaceted aromatic ketone with a range of interesting chemical properties stemming from its unique substitution pattern. While experimental data on this specific molecule is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route via Williamson ether synthesis is robust and well-documented for similar substrates. The predicted physical and spectroscopic properties provide a valuable baseline for researchers working with this compound. Its potential applications in drug discovery and organic synthesis make it a molecule of interest for further investigation.

References

- 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone - Smolecule. (2023, August 16).

- CAS NO. 747414-18-2 | 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone - Arctom.

- 747414-18-2 | 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone - Biosynth.

- 747414-18-2|1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone - BLDpharm.

- AB455500 | CAS 747414-18-2 – abcr Gute Chemie.

- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC. (n.d.).

- Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).

- Williamson Ether Synthesis - YouTube. (2018, August 29).

- Williamson ether synthesis - Wikipedia. (n.d.).

- Supplementary Data - The Royal Society of Chemistry. (n.d.).

- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).

- Benzyl alcohol, o-(benzyloxy)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).

- 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.).

- benzyl ether cleavage - YouTube. (2018, December 31).

- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed. (n.d.).

- (PDF) Unexpected double benzylation of acetophenone under phase transfer catalysis conditions. Acidity or π− π interaction effect? - ResearchGate. (2025, August 6).

- synthesis & cleavage of benzyl ethers - YouTube. (2019, December 27).

- Infrared spectroscopy of neutral C7H7 isomers: benzyl and tropyl - PubMed. (2003, December 24).

- Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP - RSC Publishing. (2025, March 17).

- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).

- Applications of Propynyloxy in Drug Discovery: Harnessing Click Chemistry for Therapeutic Innovation - Benchchem. (n.d.).

- Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum; D. 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone - ResearchGate. (n.d.).

- 13C NMR Spectrum (1D, 600 MHz, C6D6, simulated) (NP0033590) - NP-MRD. (n.d.).

- Ethanone, 1-[5-(1-Methylethyl)-2,4-bis(phenylMethoxy)phenyl]- (CAS 747414-18-2) - ChemicalBook.

- Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. | Sigma-Aldrich - Merck Millipore. (2002, January 5).

- Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed. (n.d.).

- Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC. (2025, March 17).

- [3,5-Bis(benzyloxy)phenyl]methanol - PMC. (n.d.).

- Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde - ResearchGate. (2023, November 7).

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.).

- Acetophenone 13C NMR Analysis | PDF - Scribd. (n.d.).

- Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (n.d.).

- USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES Rafat M. Mohareb1*. (n.d.).

- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF - ResearchGate. (2025, August 6).

- Acetophenone(98-86-2) 13C NMR spectrum - ChemicalBook. (n.d.).

- a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... - ResearchGate. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).

- Brief Insight About Aromatic Chemical Benzyl Salicylate - Sooper Articles. (n.d.).

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications. (2021, January 5).

Sources

- 1. rsc.org [rsc.org]

- 2. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajol.info [ajol.info]

- 5. rsc.org [rsc.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgsyn.org [orgsyn.org]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jcsp.org.pk [jcsp.org.pk]

- 23. researchgate.net [researchgate.net]

- 24. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex organic molecule characterized by a highly substituted phenyl ring.[1] Its structure, featuring two bulky benzyloxy groups, an isopropyl group, and an ethanone moiety, renders it a subject of interest in synthetic chemistry and potentially as an intermediate in the development of novel pharmaceutical agents. The physical properties of such a compound are critical to its handling, reactivity, and application. Among these, solubility is a paramount parameter that governs everything from reaction kinetics in a synthetic flask to the bioavailability of a potential drug candidate.[2]

This guide provides a comprehensive technical overview of the solubility profile of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone. As a Senior Application Scientist, the narrative is structured to provide not just procedural steps, but the underlying scientific rationale for experimental design and data interpretation. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present robust protocols for its empirical determination, and discuss the implications of its solubility profile in a research and development context.

Molecular Structure and Physicochemical Properties Analysis

A molecule's solubility is fundamentally dictated by its structure. The principle of "like dissolves like" serves as a reliable guide, meaning solutes dissolve best in solvents with similar intermolecular forces.[3][4]

Chemical Structure:

-

IUPAC Name: 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

-

Molecular Formula: C₂₅H₂₆O₃[5]

-

Molecular Weight: 374.47 g/mol [5]

Structural Analysis for Solubility Prediction:

-

Hydrophobic Character: The molecule possesses significant nonpolar characteristics. The two benzyl groups and the phenyl ring contribute a large, hydrophobic surface area. The isopropyl group further enhances this lipophilicity. This structure suggests that the molecule will have limited affinity for polar solvents like water.[1][6]

-

Hydrophilic Character: The presence of a ketone carbonyl group (C=O) and two ether linkages (-O-) introduces some polarity. The oxygen atoms can act as hydrogen bond acceptors, allowing for weak interactions with protic solvents.[6] However, the molecule lacks hydrogen bond donors.

-

Overall Polarity: The hydrophobic nature of the three aromatic rings and the alkyl group is expected to dominate the molecule's overall character. Therefore, 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is predicted to be a predominantly hydrophobic and nonpolar compound, with poor aqueous solubility but good solubility in a range of organic solvents.[1]

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). The process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[7][8]

-

Enthalpy of Solution (ΔH): This represents the net heat change during dissolution. For most solids, this process is endothermic (ΔH > 0), as energy is required to break the crystal lattice. According to Le Chatelier's principle, for endothermic dissolutions, solubility increases with temperature.[9][10]

-

Entropy of Solution (ΔS): This represents the change in disorder. Dissolution typically leads to an increase in entropy (ΔS > 0) as the ordered crystal lattice is broken down and molecules disperse in the solvent.[8]

The interplay of these factors determines solubility. For a nonpolar compound like 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone in a polar solvent like water, the strong hydrogen bonds between water molecules must be disrupted without the formation of equally strong solute-water interactions, making the process enthalpically unfavorable and leading to low solubility.[6] Conversely, in a nonpolar solvent, the van der Waals interactions between solute and solvent are comparable, facilitating dissolution.[11]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This theoretical assessment is the first step in solvent selection for synthesis, purification, and formulation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large hydrophobic surface area of the solute interacts favorably with nonpolar solvents via van der Waals forces.[11][12] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | High to Moderate | The molecule's moderate polarity from the ketone and ether groups allows for dipole-dipole interactions with these solvents.[1][13] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The aromatic rings limit miscibility, but the ketone and ether oxygens can act as hydrogen bond acceptors with the solvent's hydroxyl group.[6] |

| Aqueous (Highly Polar) | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The dominant hydrophobic character prevents effective solvation by the highly structured hydrogen-bonding network of water.[1][14] |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is essential for drug development and process chemistry. The "gold standard" for determining solubility is the shake-flask method, which measures thermodynamic (or equilibrium) solubility.[15][16] This value represents the true saturation point of the compound in a given solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid-state.[16]

Workflow for Thermodynamic Solubility Determination

References

- 1. Buy 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone | 747414-18-2 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atlas.org [atlas.org]

- 5. 747414-18-2|1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Video: Solubility - Concept [jove.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Solubility [chem.fsu.edu]

- 11. quora.com [quora.com]

- 12. caymanchem.com [caymanchem.com]

- 13. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 14. Acetophenone | 98-86-2 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectral data for 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone (NMR, IR, MS)

Introduction: Elucidating a Complex Acetophenone Derivative

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a multifaceted organic compound featuring a highly substituted acetophenone core. Its structure incorporates two bulky benzyloxy protective groups, an isopropyl substituent, and a ketone functional group.[1] With a molecular formula of C₂₅H₂₆O₃ and a molecular weight of 374.47 g/mol , this compound presents a rich tapestry for spectroscopic analysis.[2] Understanding the spectral characteristics of this molecule is paramount for researchers in synthetic chemistry and drug development, as it provides unambiguous confirmation of its chemical identity and purity.

This guide offers a predictive but deeply analytical exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. By grounding our predictions in the fundamental principles of spectroscopy and data from analogous structures, we provide a robust framework for any scientist working with this or structurally related compounds. We will not only present the expected data but also delve into the causality behind the analytical choices, ensuring a self-validating approach to structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. For a molecule as complex as 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

When preparing an NMR sample for a molecule like this, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to the compound's expected good solubility in chlorinated solvents and the solvent's well-characterized residual peak.[1] A concentration of 10-20 mg/mL is typically sufficient to obtain a high signal-to-noise ratio in a reasonable time frame on a modern 400 or 500 MHz spectrometer. The addition of a small amount of tetramethylsilane (TMS) as an internal standard is a self-validating practice, providing a universal reference point (0.00 ppm) for chemical shifts.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, particularly in the aromatic region due to the presence of three distinct phenyl rings. The chemical shifts (δ) are influenced by the electronic effects (shielding/deshielding) of the various substituents.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| Aromatic H (H-6) | ~7.8 | s | 1H | Singlet due to no adjacent protons. Deshielded by the ortho-acetyl group's anisotropic effect. |

| Aromatic H (benzyl) | 7.3 - 7.5 | m | 10H | Complex multiplet representing the protons of the two unsubstituted benzyl rings. |

| Aromatic H (H-3) | ~6.6 | s | 1H | Singlet due to no adjacent protons. Shielded by two ortho-alkoxy groups. |

| Benzylic CH₂ | ~5.1 | s | 4H | Two equivalent -OCH₂- groups. Appears as a sharp singlet. Its position is downfield due to attachment to an oxygen and an aromatic ring. |

| Isopropyl CH | ~3.0 | sept | 1H | Septet due to coupling with the six protons of the two methyl groups. |

| Acetyl CH₃ | ~2.6 | s | 3H | Singlet, deshielded by the adjacent carbonyl group. |

| Isopropyl CH₃ | ~1.2 | d | 6H | Doublet due to coupling with the single methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H data by identifying all unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Carbonyl C=O | ~198 | Typical range for an aryl ketone conjugated with the aromatic ring.[4] |

| Aromatic C (quaternary) | 125 - 160 | Includes carbons attached to oxygen, the acetyl group, and the isopropyl group. Their specific shifts are highly dependent on substituent effects. |

| Aromatic C (benzyl) | ~136 | Quaternary carbon of the benzyl group. |

| Aromatic CH | 127 - 129 | Carbons of the two unsubstituted benzyl rings. |

| Aromatic CH | ~115 | Carbon at position 6 of the main ring. |

| Aromatic CH | ~100 | Carbon at position 3 of the main ring, strongly shielded by two ortho-alkoxy groups. |

| Benzylic CH₂ | ~70 | Typical shift for a benzylic carbon attached to an oxygen. |

| Acetyl CH₃ | ~32 | Carbon of the acetyl methyl group. |

| Isopropyl CH | ~26 | Methine carbon of the isopropyl group. |

| Isopropyl CH₃ | ~24 | Methyl carbons of the isopropyl group. |

Experimental Protocol: High-Resolution NMR Data Acquisition

-

Sample Preparation : Accurately weigh ~15 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup : Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range from -1 to 12 ppm.

-

Use a 30-degree pulse angle to allow for a short relaxation delay (1-2 seconds).

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (CDCl₃ at 77.16 ppm). Integrate the ¹H signals.

Visualization: NMR Data Interpretation Workflow

Caption: Logical workflow for confirming molecular structure using NMR data.

Section 2: Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the carbonyl and ether groups, along with characteristic bands from the aromatic and aliphatic components.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds on the benzene rings.[6] |

| Aliphatic C-H Stretch | 2870 - 2960 | Medium | From the isopropyl and acetyl methyl groups. |

| Carbonyl (C=O) Stretch | 1675 - 1690 | Strong | The strong C=O bond absorption is shifted to a lower frequency due to conjugation with the aromatic ring.[6] |

| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium-Variable | Multiple bands are expected due to the vibrations of the carbon-carbon bonds within the three aromatic rings.[7] |

| C-O-C Asymmetric Stretch | 1200 - 1270 | Strong | Characteristic of the aryl-alkyl ether linkages. |

| Aromatic C-H Out-of-Plane Bending | 800 - 900 | Strong | The exact position is highly diagnostic of the aromatic substitution pattern. A 1,2,4,5-tetrasubstituted ring typically shows a strong band in this region.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR stage. This is a crucial self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) from the sample scan.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.

-

Data Acquisition : Scan the sample over the range of 4000 to 600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning : Thoroughly clean the crystal after analysis to prevent cross-contamination.

Visualization: Spectral-Structural Correlation

Caption: Correlation between key functional groups and their IR absorption regions.

Section 3: Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electron Ionization (EI) is a common technique that creates a radical cation (molecular ion, M⁺•) which then undergoes characteristic fragmentation.

Predicted Fragmentation Pathway

The fragmentation of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone under EI conditions is expected to be directed by its key functional groups: the benzylic ethers and the ketone.

-

Molecular Ion (M⁺•) : A peak corresponding to the molecular weight should be observed at m/z 374 . Aromatic systems tend to produce a relatively stable molecular ion.[9]

-

Benzylic Cleavage : The most favorable and common fragmentation for benzylic ethers is cleavage of the C-O bond to form the highly stable benzyl cation, which often rearranges to the tropylium ion. This will produce a very intense base peak at m/z 91 .[9][10]

-

Alpha Cleavage (Acylium Ion) : Cleavage of the bond between the carbonyl carbon and the aromatic ring can occur, leading to the formation of an acylium ion at m/z 43 (CH₃CO⁺). A corresponding, less likely, fragment would be [M - CH₃]⁺ at m/z 359.

-

Loss of a Benzyl Radical : The molecular ion can lose a benzyl radical (•CH₂Ph) to give a fragment at m/z 283 .

-

Further Fragmentation : The fragment at m/z 283 can subsequently lose the second benzyl group or undergo other cleavages, such as loss of the isopropyl group.

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 374 | [C₂₅H₂₆O₃]⁺• | Molecular Ion (M⁺•) |

| 359 | [M - CH₃]⁺ | α-cleavage at ketone |

| 283 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Base Peak . Benzylic cleavage forming the tropylium ion. |

| 43 | [CH₃CO]⁺ | α-cleavage at ketone |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization : Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This energy is standardized across instruments to allow for library matching of spectra.

-

Mass Analysis : Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization: Predicted Fragmentation Cascade

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone provides a clear and definitive path to its structural verification. The predicted NMR spectra offer a detailed map of the proton and carbon skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and reveals plausible substructures through fragmentation. By integrating the insights from these three powerful analytical techniques, researchers can confidently confirm the identity and purity of their synthesized material, a critical step in any chemical research or drug development pipeline. This guide serves as a robust predictive framework for achieving that certainty.

References

-

Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. [Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Retrieved from Spectra Analysis Website. [Link]

-

StudyRaid. Understand IR Spectroscopy Features of Acetophenone. Retrieved from StudyRaid Website. [Link]

-

Workman, H. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]

-

Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Retrieved from Proprep Website. [Link]

-

Workman, H. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

ElectronicsAndBooks. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe , Co , and Ni Using Free-Electron-Laser IRMPD. Retrieved from ElectronicsAndBooks Website. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021, July 31). Spectral Properties of Arenes. Chemistry LibreTexts. [Link]

-

The Journal of Physical Chemistry A. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. ACS Publications. [Link]

-

Journal of Chemical & Engineering Data. Infrared spectra and synthesis of some acetophenone derivatives. ACS Publications. [Link]

-

Whitman College. GCMS Section 6.13: Fragmentation of Ethers. Retrieved from Whitman College Website. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

University of Calgary. Signal Areas. Retrieved from University of Calgary Chemistry Website. [Link]

-

Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

International Journal of Chemical Studies. (2017, July 3). Spectral and magnetic study of some co-ordination compounds with α (P-Methodoloxy Acetophenone). [Link]

-

PubChem. 1-(2-(Benzyloxy)-5-isopropylphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Buy 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone | 747414-18-2 [smolecule.com]

- 2. 747414-18-2|1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. azooptics.com [azooptics.com]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. proprep.com [proprep.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. GCMS Section 6.13 [people.whitman.edu]

- 10. m.youtube.com [m.youtube.com]

Unveiling the Bioactive Potential of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone: A Technical Guide for Drug Discovery Professionals

Executive Summary